molecular formula C26H24N2O5S2 B6084698 N-Benzyl-4-[4-(benzylsulfamoyl)phenoxy]benzene-1-sulfonamide

N-Benzyl-4-[4-(benzylsulfamoyl)phenoxy]benzene-1-sulfonamide

Cat. No.: B6084698
M. Wt: 508.6 g/mol
InChI Key: GYWOPOCLXYZAHV-UHFFFAOYSA-N
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Description

N-Benzyl-4-[4-(benzylsulfamoyl)phenoxy]benzene-1-sulfonamide is an organic compound belonging to the class of sulfonamides This compound is characterized by the presence of a benzyl group attached to a sulfonamide moiety, which is further linked to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-[4-(benzylsulfamoyl)phenoxy]benzene-1-sulfonamide typically involves a multi-step process. One common route includes the reaction of 4-(benzylsulfamoyl)phenol with benzyl chloride in the presence of a base such as sodium hydroxide. This is followed by the sulfonation of the resulting intermediate with chlorosulfonic acid to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfonamide moiety, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-Benzyl-4-[4-(benzylsulfamoyl)phenoxy]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-4-[4-(benzylsulfamoyl)phenoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid, allowing it to competitively inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt essential biological processes in microorganisms, leading to their growth inhibition or death.

Comparison with Similar Compounds

  • N-Benzyl-4-sulfamoyl-benzamide
  • N-Benzyl-4-bromobenzenesulfonamide
  • N-Benzyl-4-chlorobenzenesulfonamide

Comparison: N-Benzyl-4-[4-(benzylsulfamoyl)phenoxy]benzene-1-sulfonamide is unique due to the presence of both benzyl and phenoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-benzyl-4-[4-(benzylsulfamoyl)phenoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S2/c29-34(30,27-19-21-7-3-1-4-8-21)25-15-11-23(12-16-25)33-24-13-17-26(18-14-24)35(31,32)28-20-22-9-5-2-6-10-22/h1-18,27-28H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWOPOCLXYZAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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